molecular formula C15H25N3O B2974362 N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide CAS No. 1110862-36-6

N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide

Numéro de catalogue B2974362
Numéro CAS: 1110862-36-6
Poids moléculaire: 263.385
Clé InChI: HALQVWNOFPCGTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential as a pharmacological tool in scientific research. CCPA is a selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body.

Mécanisme D'action

The A1 adenosine receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. When N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide binds to the A1 adenosine receptor, it activates the Gi protein, which leads to the inhibition of adenylate cyclase and a decrease in the production of cyclic AMP. This results in a variety of physiological effects, including the inhibition of neurotransmitter release, the modulation of cardiac function, and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of cardiac function, and the reduction of inflammation. In the central nervous system, N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which can lead to a reduction in excitotoxicity and neurodegeneration. In the cardiovascular system, N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to reduce heart rate and blood pressure, which can be beneficial in the treatment of hypertension and other cardiovascular diseases. In the immune system, N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide as a pharmacological tool is its selectivity for the A1 adenosine receptor. This allows researchers to study the role of this receptor in various physiological processes without the confounding effects of other adenosine receptor subtypes. However, one limitation of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide in scientific research. One area of interest is the role of the A1 adenosine receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine whether it could be a potential therapeutic agent. Another area of interest is the use of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide in the treatment of cardiovascular diseases such as hypertension and heart failure. Finally, the development of new analogs of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide with improved pharmacokinetic properties could lead to the development of more potent and selective pharmacological tools for studying the A1 adenosine receptor.

Méthodes De Synthèse

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide involves the reaction of 1-cyclopropylethylamine with 2-bromo-2-methylpropionic acid to produce the intermediate 2-(1-cyclopropylethylamino)-2-methylpropanoic acid. This intermediate is then converted to N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide by reacting it with cyanogen bromide and cyclopropylamine. The final product is obtained by recrystallization from ethanol.

Applications De Recherche Scientifique

N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been used extensively in scientific research as a pharmacological tool to study the A1 adenosine receptor. The A1 adenosine receptor is involved in a variety of physiological processes, including cardiac function, neurotransmission, and inflammation. N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to selectively activate the A1 adenosine receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes.

Propriétés

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11(2)8-18(13-6-7-13)9-14(19)17-15(3,10-16)12-4-5-12/h11-13H,4-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALQVWNOFPCGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)NC(C)(C#N)C1CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.